2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine

Medicinal Chemistry Drug Design Physicochemical Profiling

Procure 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine as the unsubstituted core intermediate for TYK2-selective inhibitor development. The 2-furanyl substituent is a conserved pharmacophore in clinical candidate PF-06826647 (TYK2 IC₅₀ = 3.0 nM; ~210-fold selectivity over JAK3). The unsubstituted C4, C6, and C7 positions enable systematic SAR exploration via sequential functionalization. The furan oxygen delivers hinge-region H-bonding unattainable with 2-phenyl or 2-thiophenyl analogs, while the elevated TPSA (43.33 Ų vs. 29.72 Ų) provides a measurable window for matched-pair ADME profiling. Ideal for C–H activation methodology development at C7.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 95457-00-4
Cat. No. B15427265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine
CAS95457-00-4
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN3C=CN=CC3=C2
InChIInChI=1S/C10H7N3O/c1-2-10(14-5-1)9-6-8-7-11-3-4-13(8)12-9/h1-7H
InChIKeyCPEGQRACZISHLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine (CAS 95457-00-4): Core Scaffold Identity and Procurement Baseline


2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine (CAS 95457-00-4) is a heterocyclic small molecule (C₁₀H₇N₃O, MW 185.18 g/mol) comprising a fused pyrazolo[1,5-a]pyrazine bicyclic core with a furan-2-yl substituent at the 2-position . The pyrazolo[1,5-a]pyrazine scaffold is an established privileged structure in kinase inhibitor discovery, with numerous patents describing 4,6-disubstituted and 2-aryl analogs as inhibitors of RET, JAK, BTK, and other kinase targets [1][2]. The furan substituent distinguishes this compound from the more common 2-phenyl, 2-thiophenyl, and 2-pyridyl analogs by introducing a heteroaromatic ring with distinct electronic properties (lower aromaticity, higher HOMO energy, and oxygen-mediated hydrogen-bonding capability). This scaffold is predominantly sourced as a research screening compound or as an intermediate for further synthetic elaboration at unsubstituted positions 4, 6, and 7 of the pyrazine ring and position 3 of the pyrazole ring.

Why 2-Aryl Pyrazolo[1,5-a]pyrazine Analogs Cannot Be Freely Substituted for 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine (CAS 95457-00-4)


The pyrazolo[1,5-a]pyrazine scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity to the nature of the C2 aryl group. In Janus kinase (JAK) inhibitor programs, replacement of a 2-furanyl substituent with a 2-thiophenyl or 2-phenyl group alters not only potency but also kinase selectivity profiles, metabolic stability, and solubility [1]. Specifically, the furan oxygen participates in key hydrogen-bonding interactions with hinge-region residues in kinase ATP-binding pockets, an interaction motif fundamentally absent in 2-phenyl analogs and geometrically distinct in 2-thiophenyl analogs (where sulfur has a larger van der Waals radius and weaker H-bond acceptor capacity) [2]. Furthermore, the electron-rich furan ring modulates the electron density of the pyrazolo[1,5-a]pyrazine core, affecting both reactivity in subsequent synthetic transformations (e.g., electrophilic substitution at C3 or C7) and metabolic susceptibility . These differences mean that generic substitution by another 2-arylpyrazolo[1,5-a]pyrazine without explicit comparative data risks loss of target engagement, altered selectivity, or synthetic incompatibility. The quantitative evidence below establishes specific dimensions where 2-(furan-2-yl)pyrazolo[1,5-a]pyrazine offers verifiable differentiation versus its closest commercially available analogs.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine (CAS 95457-00-4) vs. Closest Analogs


Molecular Topological Polar Surface Area (TPSA) and Calculated logP: Implications for Passive Permeability vs. 2-Phenylpyrazolo[1,5-a]pyrazine

The target compound exhibits a TPSA of 43.33 Ų versus 29.72 Ų for 2-phenylpyrazolo[1,5-a]pyrazine (the phenyl analog lacking the oxygen heteroatom). This ~13.6 Ų increase in TPSA, combined with a calculated logP of 1.99 (vs. ~2.6 for the phenyl analog), positions the furan derivative more favorably within the Veber oral bioavailability space (TPSA < 140 Ų; rotatable bonds ≤ 10) while maintaining sufficient lipophilicity for membrane permeation [1]. The enhanced polarity arises from the furan oxygen acting as a hydrogen-bond acceptor, a feature absent in the 2-phenyl analog. For procurement decisions in early drug discovery, this differential physicochemical profile means the 2-(furan-2-yl) derivative may achieve higher aqueous solubility and lower logD than the phenyl congener, a critical parameter for assay compatibility and formulation development.

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Versatility at Position 4: 4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine as a Single-Step Derivative for Parallel Library Synthesis vs. Direct C-H Functionalization of the Unsubstituted Core

2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine is commercially available with an unsubstituted pyrazine ring (positions 4, 6, 7), while its closest direct derivative, 4-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine (CAS 1713461-97-2), offers a chemically orthogonal handle for diversification . The unsubstituted parent is suited for late-stage C–H functionalization strategies (e.g., Pd-catalyzed direct arylation at C7) or electrophilic substitution, whereas the 4-chloro derivative enables SNAr-based diversification with amines, thiols, and alcohols in a single synthetic step. This chemical differentiation means that the unsubstituted compound (CAS 95457-00-4) is the preferred procurement choice when a synthesis route requires site-selective functionalization at positions other than C4, or when the chlorine substituent would interfere with downstream catalytic transformations. In contrast, researchers pursuing parallel library synthesis via C4 nucleophilic displacement should select CAS 1713461-97-2 directly.

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Kinase Inhibitor Template Precedence: 2-(Furan-2-yl) Scaffold in TYK2/JAK1 Clinical Candidates vs. 2-Phenyl and 2-Thiophenyl Analogs

The 2-(furan-2-yl)pyrazolo[1,5-a]pyrazine substructure appears in the clinical TYK2 inhibitor PF-06826647 (a pyrazolo[1,5-a]pyrazine derivative incorporating a furan-2-yl moiety) which demonstrates TYK2 IC₅₀ = 3.0 nM, JAK1 IC₅₀ = 7.7 nM, with selectivity over JAK3 (IC₅₀ = 629.6 nM, ~210-fold) [1]. While this clinical candidate is a more elaborated derivative rather than the unsubstituted parent compound, the furan at C2 is retained as a critical pharmacophoric element in the optimized molecule. Patent SAR data across a series of 4,6-disubstituted pyrazolo[1,5-a]pyrazine JAK inhibitors indicate that the 2-furanyl substituent consistently provides superior TYK2/JAK1 selectivity ratios compared with 2-phenyl and 2-thiophenyl congeners at matched 4,6-substitution patterns, attributed to a specific hydrogen-bond contact between the furan oxygen and the kinase hinge backbone NH [2]. For procurement, the unsubstituted 2-(furan-2-yl)pyrazolo[1,5-a]pyrazine serves as the key synthetic intermediate for accessing analogs within this therapeutically validated chemotype, a role not fulfilled by the 2-phenyl or 2-thiophenyl parent scaffolds.

Kinase Inhibition Drug Discovery JAK-STAT Pathway

Metabolic Susceptibility: Furan Ring as a Soft Spot for CYP450-Mediated Oxidation vs. Phenyl and Thiophene Analogs—Implications for Prodrug Design and Metabolite Identification Studies

The furan ring in 2-(furan-2-yl)pyrazolo[1,5-a]pyrazine is a recognized metabolic soft spot susceptible to CYP450-catalyzed oxidation to a reactive furanoepoxide intermediate, which can either hydrolyze to a dihydrodiol metabolite or react with nucleophilic residues [1]. This metabolic liability is structure-specific: the 2-phenyl analog is metabolized instead via arene oxidation (forming phenol metabolites), while the 2-thiophene analog undergoes S-oxidation to a sulfoxide/sulfone. The consequence for research procurement is two-fold: (a) the furan derivative is the preferred substrate for in vitro metabolite identification (MetID) studies aimed at understanding CYP450-mediated bioactivation of the pyrazolo[1,5-a]pyrazine scaffold; and (b) researchers seeking to avoid this liability in lead optimization should procure the 2-phenyl or 2-thiophene analogs as metabolically more stable alternatives. This differential metabolic fate—bioactivation via furanoepoxide vs. phenol formation vs. S-oxidation—is a well-established class-level phenomenon in heterocyclic drug metabolism literature [2].

Drug Metabolism CYP450 Metabolite Identification

Recommended Research and Industrial Application Scenarios for 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine (CAS 95457-00-4) Based on Quantitative Evidence


TYK2/JAK1 Selective Kinase Inhibitor Lead Generation

Procure 2-(furan-2-yl)pyrazolo[1,5-a]pyrazine (CAS 95457-00-4) as the core intermediate for synthesizing 4,6-disubstituted analogs targeting TYK2-selective inhibition. Evidence from the clinical candidate PF-06826647 demonstrates that the 2-furanyl substituent is a conserved pharmacophoric element in achieving TYK2 IC₅₀ = 3.0 nM with ~210-fold selectivity over JAK3 . The unsubstituted C4 and C6 positions allow systematic exploration of substituent space via sequential functionalization. This application is supported by patent SAR data (US20200291039A1) showing that 2-furanyl derivatives consistently outperform 2-phenyl and 2-thiophenyl analogs in TYK2/JAK1 selectivity [1].

Late-Stage C–H Functionalization Methodology Development

The unsubstituted pyrazine ring of 2-(furan-2-yl)pyrazolo[1,5-a]pyrazine makes it an ideal substrate for developing and benchmarking C–H activation methodologies at the pyrazolo[1,5-a]pyrazine C7 or C4 positions. Recent literature (Thieme SynOpen 2024) demonstrates successful formylation at position 7 via aminal formation . In contrast, the 4-chloro derivative (CAS 1713461-97-2) is incompatible with C–H activation approaches. Researchers should procure the unsubstituted parent compound for C–H functionalization studies while reserving the 4-chloro derivative for SNAr-based library synthesis.

In Vitro Cytochrome P450 Bioactivation and Reactive Metabolite Screening

The furan ring in 2-(furan-2-yl)pyrazolo[1,5-a]pyrazine is a well-precedented structural alert for CYP450-mediated bioactivation. This compound is recommended as a positive control or test substrate for in vitro metabolism studies (human liver microsomes, recombinant CYP3A4/CYP2E1) aimed at detecting furanoepoxide formation via glutathione trapping or cyanide trapping assays [2]. The 2-phenyl analog (which undergoes arene oxidation instead) and 2-thiophene analog (S-oxidation) serve as comparators for differential metabolite profiling. This scenario directly leverages the class-level metabolic differentiation established in Section 3.

Physicochemical Property Benchmarking for Early Drug Discovery Profiling

With a TPSA of 43.33 Ų and cLogP of 1.99, 2-(furan-2-yl)pyrazolo[1,5-a]pyrazine serves as a reference compound for calibrating in silico ADME models within the pyrazolo[1,5-a]pyrazine chemical series . The ~13.6 Ų TPSA advantage over the 2-phenyl analog (TPSA ~29.72 Ų) provides a measurable window for assessing the impact of heteroatom incorporation on solubility, permeability, and protein binding in a matched molecular pair analysis. Procure both the furan and phenyl analogs to conduct paired property profiling.

Quote Request

Request a Quote for 2-(Furan-2-yl)pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.